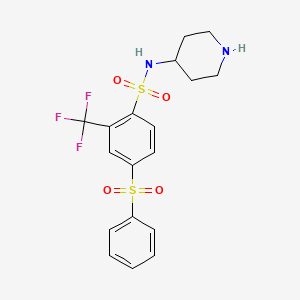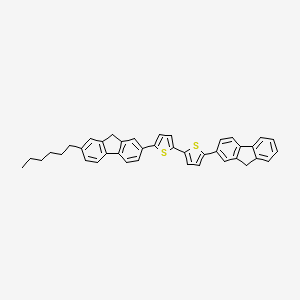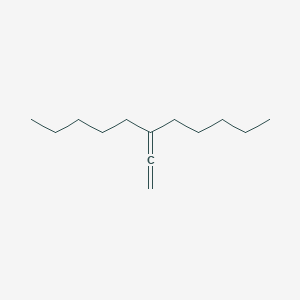![molecular formula C18H18O2 B14178925 {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone CAS No. 854055-50-8](/img/structure/B14178925.png)
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both ethenyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- {4-[(Propan-2-yl)oxy]phenyl}(phenyl)methanone
- {3-Ethenyl-4-[(propan-2-yl)oxy]aniline
- {4-[(Propan-2-yn-1-yloxy)phenyl}(phenyl)methanone
Uniqueness
{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in optoelectronics and as a biochemical probe .
Propiedades
Número CAS |
854055-50-8 |
|---|---|
Fórmula molecular |
C18H18O2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
(3-ethenyl-4-propan-2-yloxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C18H18O2/c1-4-14-12-16(10-11-17(14)20-13(2)3)18(19)15-8-6-5-7-9-15/h4-13H,1H2,2-3H3 |
Clave InChI |
JLBHTHFKEIJEJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



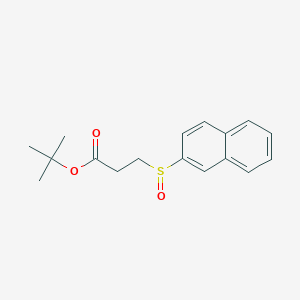
![{[(Decan-2-ylidene)amino]oxy}(ethoxy)methanone](/img/structure/B14178884.png)
![4-[(4-Oxo-2-phenyl-4H-1-benzopyran-7-yl)oxy]butyl nitrate](/img/structure/B14178886.png)
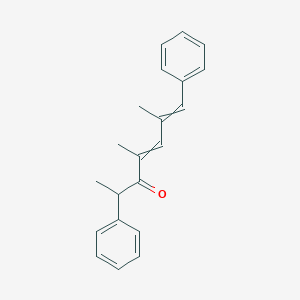
![1-[2-[4-[4-[4-[2,2-Bis(3-nitrophenyl)ethenyl]phenyl]phenyl]phenyl]-1-(3-nitrophenyl)ethenyl]-3-nitrobenzene](/img/structure/B14178893.png)
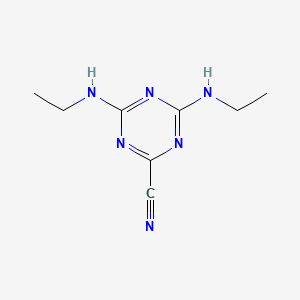
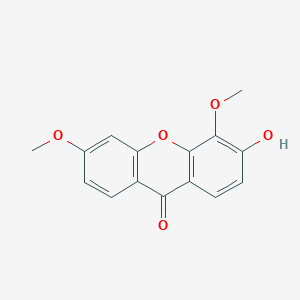
![(2R)-1-Cyano-3-[(4-methylphenyl)methoxy]propan-2-yl acetate](/img/structure/B14178914.png)
![3,4-Dimethyl-N,N-bis[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14178917.png)

